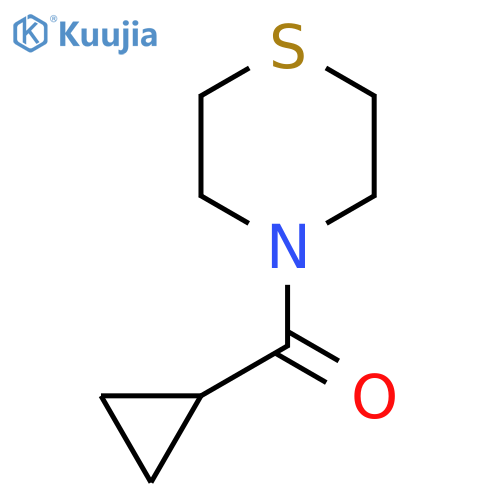Cas no 902073-19-2 (4-cyclopropanecarbonylthiomorpholine)

4-cyclopropanecarbonylthiomorpholine 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropanecarbonylthiomorpholine
- cyclopropyl(thiomorpholin-4-yl)methanone
- cyclopropyl(thiomorpholino)methanone
- F6543-8741
- 902073-19-2
- AKOS009615873
-
- インチ: 1S/C8H13NOS/c10-8(7-1-2-7)9-3-5-11-6-4-9/h7H,1-6H2
- InChIKey: JATRMCJFJFVNCF-UHFFFAOYSA-N
- SMILES: S1CCN(CC1)C(C1CC1)=O
計算された属性
- 精确分子量: 171.07178521g/mol
- 同位素质量: 171.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6Ų
- XLogP3: 0.6
4-cyclopropanecarbonylthiomorpholine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6543-8741-10μmol |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-10mg |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 10mg |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-20μmol |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-20mg |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 20mg |
$148.5 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-1mg |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-5mg |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-2mg |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-100mg |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 100mg |
$372.0 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-5μmol |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6543-8741-50mg |
4-cyclopropanecarbonylthiomorpholine |
902073-19-2 | 50mg |
$240.0 | 2023-09-08 |
4-cyclopropanecarbonylthiomorpholine 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
4-cyclopropanecarbonylthiomorpholineに関する追加情報
Comprehensive Overview of 4-Cyclopropanecarbonylthiomorpholine (CAS No. 902073-19-2): Properties, Applications, and Industry Insights
The compound 4-cyclopropanecarbonylthiomorpholine (CAS No. 902073-19-2) is a specialized thiomorpholine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Characterized by its unique cyclopropane carbonyl moiety, this molecule serves as a versatile intermediate in the synthesis of bioactive compounds. Its structural features, including the thiomorpholine ring, contribute to its potential in modulating biological activity, making it a subject of interest for drug discovery and material science applications.
In recent years, the demand for high-purity chemical intermediates like 4-cyclopropanecarbonylthiomorpholine has surged, driven by advancements in small-molecule therapeutics and precision agriculture. Researchers frequently search for "CAS 902073-19-2 solubility" or "thiomorpholine derivatives in drug design," reflecting its relevance in optimizing pharmacokinetic properties. The compound’s lipophilicity and hydrogen-bonding capacity are often discussed in forums focusing on structure-activity relationships (SAR).
From a synthetic perspective, 902073-19-2 is typically prepared via N-acylation reactions involving cyclopropanecarbonyl chloride and thiomorpholine. This process highlights its role as a building block for more complex architectures. Industry professionals often inquire about "scalable synthesis of 4-cyclopropanecarbonylthiomorpholine" or "alternative routes to thiomorpholine analogs," underscoring the need for cost-effective and sustainable production methods.
The compound’s stability under various pH conditions and compatibility with common organic solvents (e.g., DMSO, ethanol) are frequently evaluated in R&D settings. Notably, its thermal degradation profile has been studied to ensure suitability for high-temperature applications. These properties align with growing trends in "green chemistry" and "solvent-free synthesis," topics dominating academic and industrial discourse.
Beyond pharmaceuticals, 4-cyclopropanecarbonylthiomorpholine finds niche applications in material science, particularly in the development of functionalized polymers. Its ability to act as a ligand or crosslinking agent has been explored in coatings and adhesives. Searches such as "thiomorpholine-based polymer modifiers" or "CAS 902073-19-2 material compatibility" reflect this interdisciplinary interest.
Quality control of 902073-19-2 involves rigorous HPLC and GC-MS analysis, with impurities often scrutinized for genotoxic potential. Regulatory guidelines like ICH Q3A influence its commercialization, prompting queries about "analytical methods for thiomorpholine derivatives." Additionally, its handling and storage recommendations (e.g., inert atmosphere, low humidity) are critical for maintaining stability.
Emerging studies suggest potential applications of 4-cyclopropanecarbonylthiomorpholine in catalysis and asymmetric synthesis, leveraging its stereoelectronic properties. The rise of "AI-driven molecular design" has further propelled interest in predicting novel uses for such heterocyclic compounds, with computational tools analyzing their conformational flexibility and binding affinities.
In summary, 4-cyclopropanecarbonylthiomorpholine (CAS No. 902073-19-2) exemplifies the intersection of chemical innovation and practical utility. Its multifaceted roles—from pharmaceutical intermediates to advanced materials—underscore its value in modern chemistry. As research continues to uncover new functionalities, this compound remains a focal point for scientists addressing challenges in sustainable synthesis and molecular optimization.
902073-19-2 (4-cyclopropanecarbonylthiomorpholine) Related Products
- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
- 101043-37-2(Microcystin-LR)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)




